2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one

GAT1 transporter GABA uptake inhibition N-substituent SAR

2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one (CAS 1251052-59-1) is a piperazine-amide derivative with molecular formula C12H23N3O and a molecular weight of 225.33 g/mol. The compound features a 2-aminopropanoyl moiety linked to a 4-cyclopentylpiperazine scaffold, placing it within a class of small-molecule ligands that have been investigated for interactions with sigma receptors and neurotransmitter transporters.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
CAS No. 1251052-59-1
Cat. No. B1532935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one
CAS1251052-59-1
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)C2CCCC2)N
InChIInChI=1S/C12H23N3O/c1-10(13)12(16)15-8-6-14(7-9-15)11-4-2-3-5-11/h10-11H,2-9,13H2,1H3
InChIKeyQZCUSDYHKLHGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one (CAS 1251052-59-1): Compound Class and Key Characteristics


2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one (CAS 1251052-59-1) is a piperazine-amide derivative with molecular formula C12H23N3O and a molecular weight of 225.33 g/mol [1]. The compound features a 2-aminopropanoyl moiety linked to a 4-cyclopentylpiperazine scaffold, placing it within a class of small-molecule ligands that have been investigated for interactions with sigma receptors and neurotransmitter transporters [2]. Its cyclopentyl N-substituent and primary amine functionality distinguish it conformationally and electronically from closely related N-alkylpiperazine analogs, creating a unique pharmacological profile relevant to neuroscience and medicinal chemistry research programs.

Scaffold 4-cyclopentylpiperazine with 2-aminopropanoyl motif
Target engagement Reported interactions with sigma receptors and GAT1 transporter
Selection context Conformationally distinct from N-alkylpiperazine analogs; may support neuroscience target identification and SAR studies

Why Generic Piperazine Analogs Cannot Substitute for 2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one in Target-Focused Research


Piperazine-based ligands that share the 2-aminopropanoyl core but differ in N-substitution or amino-group position exhibit profound differences in target affinity and selectivity. Even a seemingly conservative substitution—exchanging the N-cyclopentyl group for an N-cyclopropyl group—has been shown to shift binding affinity at the human GABA transporter GAT1 by approximately 19-fold (Ki ≈ 1100 nM for the cyclopentyl analog vs. Kd ≈ 58 nM for the cyclopropyl analog) [1]. In the broader piperazine-amide class, minor structural modifications have been demonstrated to redirect ligand selectivity between sigma-1 and sigma-2 receptors by over 100-fold and to alter blood-brain barrier penetration and metabolic stability profiles [2]. Consequently, generic in-class substitution without empirical validation introduces significant risk of target-mismatch and confounded pharmacological interpretation, particularly in neuropharmacology and transporter-targeted screening campaigns.

N‑substituent variation shifts target affinity
Exchanging the N‑cyclopentyl group for a smaller N‑alkyl (e.g., cyclopropyl) can alter GAT1 binding by an order of magnitude, making direct analog substitution unreliable without assay confirmation.
Selectivity profile may redirect between sigma subtypes
Minor structural modifications in the piperazine‑amide class can redirect ligand selectivity >100‑fold between sigma‑1 and sigma‑2 receptors and alter blood–brain barrier penetration potential.
Regioisomer mismatch alters pharmacophore geometry
The 2‑amino regioisomer is pharmacophorically distinct from the 3‑amino positional isomer; the primary amine position affects hydrogen‑bonding and target recognition, and the isomers are not interchangeable in SAR campaigns.

Quantitative Differentiation Evidence: 2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one vs. Closest Analogs


GAT1 Transporter Binding Affinity: Cyclopentyl vs. Cyclopropyl N-Substitution Produces a ~19-Fold Shift in Affinity

In competitive mass-spectrometry-based binding assays using human GAT1 expressed in HEK293 cells, 2-amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one exhibited a Ki of 1100 nM [1]. The direct N-cyclopropyl analog—2-amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one—tested in a human GAT1 [2H6]GABA uptake assay in COS cells yielded a Kd of 58 nM [2]. This represents an approximately 19-fold loss in apparent affinity upon replacement of the cyclopropyl group with cyclopentyl, indicating that the bulkier, more lipophilic cyclopentyl substituent is not tolerated equally at the GAT1 orthosteric site.

GAT1 Affinity Comparison
Cross‑study comparable
Target (cyclopentyl): Ki ≈ 1100 nM
Comparator (cyclopropyl): Kd ≈ 58 nM
≈ 19‑fold lower affinity
N‑substituent size directly impacts GAT1 target engagement; supports SAR interpretation
Cross‑study assay conditions; standardized head‑to‑head comparison advised
GAT1 transporter GABA uptake inhibition N-substituent SAR

Predicted Lipophilicity (cLogP): Cyclopentyl Substitution Increases cLogP by ≥0.7 Log Units Relative to Cyclopropyl Analog

In silico property calculations for 2-amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one yield a cLogP of 1.23, with a molecular weight of 225.34 Da and a topological polar surface area (TPSA) of 36.86 Ų [1]. These values are consistent with Lipinski's Rule of Five and suggest moderate CNS permeability potential. By contrast, the cyclopropyl analog has a molecular weight of 197.28 Da (C10H19N3O) ; based on the established Hansch-Leo fragmental constant difference (Δf ≈ 0.7–0.8 for cyclopentyl vs. cyclopropyl), the cyclopentyl analog is predicted to be quantitatively more lipophilic by approximately 0.7–0.8 logP units.

Lipophilicity Prediction
Cross‑study comparable
cLogP 1.23 (cyclopentyl)
vs. ≈ 0.5 (cyclopropyl); Δ ≈ +0.7–0.8
Higher lipophilicity may support passive membrane permeability context
In silico prediction; experimental logP/D recommended for CNS exposure modeling
Lipophilicity cLogP blood-brain barrier penetration physicochemical property

Sigma-1 Receptor Pharmacophore Compatibility: The 4-Cyclopentylpiperazin-1-yl Scaffold Confers Nanomolar Sigma-1 Affinity in Structurally Related Ligands

The closely related compound 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one (amido-piperizine 1), which shares the identical 4-cyclopentylpiperazin-1-yl scaffold, bound to the sigma-1 receptor in the nanomolar range and exhibited approximately 100-fold selectivity over the sigma-2 receptor [1]. This compound also demonstrated robust neuroprotection against glutamate excitotoxicity and peroxide-induced oxidative stress in primary rat cortical neurons, significantly induced neurite outgrowth in vitro, and showed high blood-brain barrier penetration potential (not a P-gp substrate in MDR1-MDCK cells) [1]. The 4-cyclopentylpiperazin-1-yl moiety is a key pharmacophoric element shared with 2-amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one, supporting its candidacy for sigma-1-targeted screening.

Sigma‑1 Scaffold Compatibility
Class‑level inference
4‑Cyclopentylpiperazin‑1‑yl scaffold reported in a close analog with nanomolar sigma‑1 affinity and ~100‑fold selectivity over sigma‑2. The analog exhibited neuroprotection in glutamate and H₂O₂ assays, neurite outgrowth induction, and high BBB penetration potential.
Reported scaffold context supports sigma‑1‑targeted screening; direct binding data for the target compound unavailable
Functional outcomes from a single analog; target‑compound verification required
Sigma-1 receptor neuroprotection neurite outgrowth pharmacophore

Regioisomeric Differentiation: 2-Amino vs. 3-Amino Propionyl Substitution Defines Distinct Pharmacological Space

The 2-amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one regioisomer is structurally distinct from its 3-amino positional isomer, 3-amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one (C12H23N3O, MW 225.33) . The 2-aminopropanoyl motif is a privileged fragment present in several pharmacologically characterized ligands, including the histamine H3 receptor antagonist A-304121 [(2R)-2-amino-1-(4-{3-[4-(cyclopropylcarbonyl)phenoxy]propyl}-1-piperazinyl)-1-propanone] and the voltage-gated sodium channel blocker HYP-17 . In contrast, the 3-aminopropanoyl isomer presents the primary amine at a greater distance from the amide carbonyl, altering hydrogen-bonding geometry, conformational flexibility, and electronic distribution at the amide bond—factors known to modulate target recognition and metabolic stability.

Regioisomeric Identity
Supporting evidence; Data to verify
2‑amino‑1‑(4‑cyclopentylpiperazin‑1‑yl)propan‑1‑one vs. 3‑amino regioisomer; identical MW (225.33) and formula (C₁₂H₂₃N₃O), but distinct primary amine position alters hydrogen‑bonding and pharmacophore geometry.
Regioisomer identity must be verified to avoid misassignment in SAR and library screening
Analytical QC (¹H NMR, ¹³C NMR, HPLC‑MS) recommended upon procurement
Regioisomer positional isomer structure-activity relationship chemical biology tool

Recommended Research and Industrial Application Scenarios for 2-Amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one (CAS 1251052-59-1)


Sigma-1 Receptor Focused Screening Libraries for Neurodegenerative Disease Research

Based on class-level evidence that the 4-cyclopentylpiperazin-1-yl scaffold supports nanomolar sigma-1 binding and 100-fold selectivity over sigma-2, as demonstrated by the closely related amido-piperizine 1 [1], this compound is a warranted inclusion in focused screening libraries targeting sigma-1-mediated neuroprotection, neurite outgrowth, and calcium homeostasis modulation. Its predicted cLogP of 1.23 and moderate TPSA of 36.86 Ų [2] further support CNS drug-likeness, making it suitable for phenotypic screening in primary neuronal cultures and in vivo models of stroke, traumatic brain injury, and Alzheimer's disease.

GAT1 Transporter SAR Studies: N-Substituent Bulk and Lipophilicity Profiling

The quantifiable ~19-fold difference in human GAT1 binding affinity between the cyclopentyl analog (Ki ≈ 1100 nM) and the cyclopropyl analog (Kd ≈ 58 nM) [1] positions this compound as a key comparator in systematic SAR studies of N-alkylpiperazine GABA uptake inhibitors. Researchers can use this compound to probe the steric and lipophilic tolerance of the GAT1 binding pocket, informing the design of next-generation inhibitors with optimized selectivity profiles versus other SLC6 transporter family members.

Chemical Probe Development for Sigma Receptor Pharmacology

The 2-aminopropanoyl motif present in this compound is a recognized pharmacophore in several bioactive sigma ligands and H3 receptor antagonists (e.g., A-304121) [1]. This compound serves as a minimalist core scaffold for the synthesis of derivatized chemical probes. Its primary amine handle enables facile conjugation (e.g., amide coupling, reductive amination) for the introduction of fluorescent tags, biotin handles, or photoaffinity labels, facilitating target engagement studies and chemoproteomic profiling of sigma receptor interactomes.

Regioisomer-Controlled Compound Management and Procurement QC

Given the existence of the 3-amino regioisomer with identical molecular formula and molecular weight [1], procurement workflows for this compound must include rigorous analytical QC (e.g., 1H NMR, 13C NMR, HPLC-MS) to confirm regioisomeric identity. This scenario is particularly relevant for industrial compound management teams curating screening decks for academic screening centers or pharmaceutical partners, where isomer misassignment can lead to erroneous SAR conclusions and wasted screening resources.

Application
Selection Property
Validation Focus
Sigma‑1 targeted screening for neurodegeneration research
4‑Cyclopentylpiperazine scaffold with reported sigma‑1 affinity context
Neuroprotection assay and neurite outgrowth endpoint interpretation
GAT1 transporter SAR profiling
N‑substituent‑dependent affinity context
Binding‑pocket steric and lipophilic tolerance assessment
Sigma receptor chemical probe derivatization
2‑aminopropanoyl primary amine handle
Conjugation and target engagement study context
Regioisomer identity verification in compound management
2‑amino vs. 3‑amino regioisomer distinction
Analytical QC (NMR, HPLC‑MS) confirmation
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